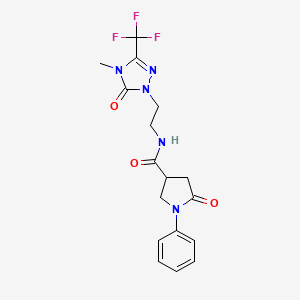

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C17H18F3N5O3 and its molecular weight is 397.358. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic compound belonging to the class of triazole derivatives. These compounds are recognized for their diverse biological activities, which make them significant in medicinal chemistry and drug development. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H21F3N4O3, with a molecular weight of approximately 398.386 g/mol. It features a triazole ring, a trifluoromethyl group that enhances lipophilicity, and a pyrrolidine structure which contributes to its biological interactions .

The mechanism of action for this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. The presence of the trifluoromethyl group increases the binding affinity and selectivity towards biological targets .

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Studies have indicated that compounds with similar structures show significant activity against various bacterial strains and fungi .

Anticancer Potential

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance:

- MCF7 (Breast Cancer) : IC50 values indicating effective growth inhibition.

- A549 (Lung Cancer) : Demonstrated significant antiproliferative effects.

The following table summarizes key findings related to its anticancer activity:

Case Studies

Several studies have focused on the synthesis and evaluation of compounds similar to this compound. For example:

- Demirayak et al. explored triazole derivatives and reported promising anticancer activities against various cell lines with IC50 values comparable to established chemotherapeutics .

- Wei et al. synthesized ethyl derivatives that displayed significant cytotoxicity against A549 cells with IC50 values as low as 26 µM .

Safety and Toxicology

While the biological activities are promising, safety profiles must be established through comprehensive toxicological studies. Initial assessments suggest moderate toxicity levels; however, further investigations are necessary to fully understand the safety implications for therapeutic use .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a triazole ring and a pyrrolidine structure, contributing to its unique reactivity and biological properties. The synthesis typically involves multistep reactions that may include:

- Formation of the Triazole Ring : Utilizing precursors that facilitate the creation of the triazole moiety.

- Pyrrolidine Construction : Employing amine and carboxylic acid derivatives to form the pyrrolidine structure.

- Functional Group Modifications : Adjusting substituents such as trifluoromethyl and methyl groups to enhance biological activity.

Specific reaction conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activities. The presence of the triazole moiety enhances interactions with biological targets, potentially leading to effective antifungal and antibacterial agents. For instance, studies have shown that similar compounds demonstrate activity against various pathogens, making this compound a candidate for further exploration in drug development .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Preliminary studies using molecular docking have indicated that it may inhibit specific cancer cell lines effectively. For example, related compounds have shown promising results against various cancer types with significant percent growth inhibitions in vitro .

Anti-inflammatory Effects

The anti-inflammatory potential of similar triazole derivatives has been documented in scientific literature. In silico studies have suggested that this compound could act as a 5-lipoxygenase inhibitor, which is crucial in mediating inflammatory responses .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria and fungi. The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their viability as alternative treatments in infectious diseases .

Case Study 2: Anticancer Activity

In vitro assays were conducted on several cancer cell lines using derivatives similar to N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide. Results showed significant inhibition rates in cell proliferation assays, indicating potential as a therapeutic agent in oncology .

Análisis De Reacciones Químicas

Triazole Ring Reactivity

The 1,2,4-triazole moiety is a key reactive site. Based on studies of structurally related triazole derivatives :

Condensation with Aldehydes

Triazole-containing compounds can undergo Schiff base formation via condensation with aromatic aldehydes. For example:

-

Reaction : Treatment with benzaldehyde in ethanol under reflux yields imine derivatives.

-

Conditions : Catalytic acid (e.g., acetic acid), 60–80°C, 6–8 hours.

-

Mechanism : Nucleophilic attack by the triazole’s NH group on the aldehyde carbonyl.

Nucleophilic Substitution

The ethyl linker adjacent to the triazole may facilitate substitution reactions:

-

Example : Reaction with alkyl halides or acyl chlorides to form N-alkylated or acylated derivatives.

-

Conditions : Anhydrous DMF, base (e.g., K₂CO₃), room temperature.

Pyrrolidine and Carboxamide Reactivity

The pyrrolidine-3-carboxamide backbone participates in characteristic reactions:

Amide Hydrolysis

-

Acidic Hydrolysis : Cleavage of the amide bond to yield carboxylic acid and amine.

-

Conditions : 6M HCl, reflux, 12 hours.

-

Product : 5-oxo-1-phenylpyrrolidine-3-carboxylic acid and 2-(4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl)ethylamine.

-

-

Basic Hydrolysis : Less common due to steric hindrance from the trifluoromethyl group.

Reduction of the Pyrrolidine Ketone

The 5-oxo group in the pyrrolidine ring can be reduced:

-

Reagent : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Conditions : Tetrahydrofuran (THF), 0°C to room temperature.

Trifluoromethyl Group Influence

-

Enhance Stability : Resist oxidative degradation due to strong C–F bonds.

-

Direct Electrophilic Substitution : Deactivate aromatic rings toward electrophiles in related systems .

Heterocyclic Coupling Reactions

The compound’s structure allows for further heterocycle formation:

-

Example : Reaction with hydrazine hydrate to form fused triazole-pyrrolidine systems .

-

Conditions : Ethanol, 80°C, 4 hours.

-

Product : Aminotriazole derivatives.

-

Characterization Methods

-

NMR Spectroscopy : Used to confirm substitution patterns (e.g., δ 5.48 ppm for NH groups in triazole derivatives) .

-

Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

-

HPLC : Monitors reaction progress and purity (>95% purity achievable).

Stability and Reaction Considerations

Propiedades

IUPAC Name |

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N5O3/c1-23-15(17(18,19)20)22-25(16(23)28)8-7-21-14(27)11-9-13(26)24(10-11)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIJZYFAKLUKOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.